PHD2 Catalytic Domain Inhibition: CAS 648903-40-6 vs. N-Hydroxythiazole Broad-Spectrum Inhibitors
Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate inhibits the isolated catalytic domain of human PHD2 (residues 181–426) with an IC50 of 20 nM, as measured by NMR spectroscopic analysis in the presence of Mn²⁺ [1]. In a separate study employing the same enzyme construct, the lead N-hydroxythiazole compound 'BNS17,33' exhibited a PHD2 IC50 of approximately 0.30 µM (300 nM) under comparable biochemical conditions [2]. This represents a ~15-fold difference in potency, although the N-hydroxythiazole series was subsequently optimized primarily for FIH selectivity rather than maximal PHD2 inhibition. Direct comparison within the same experimental run is not available.
| Evidence Dimension | Inhibition of human PHD2 catalytic domain (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | N-Hydroxythiazole BNS17,33: PHD2 IC50 ≈ 300 nM |
| Quantified Difference | ~15-fold (target more potent than comparator by this factor) |
| Conditions | Target: Recombinant PHD2(181–426) + Mn²⁺, NMR readout (BindingDB). Comparator: Recombinant PHD2(181–426) + Fe²⁺/2OG, FIH-ODD substrate assay (Corner et al., 2023). |
Why This Matters
For PHD2-focused screening campaigns, the 20 nM IC50 of the target compound positions it in the sub-100 nM potency range that is commonly pursued for cellular probe development, while the N-hydroxythiazole scaffold is reported as a broad-spectrum 2OG oxygenase inhibitor requiring further tuning for PHD2 selectivity [2].
- [1] BindingDB. Entry BDBM50424584 / CHEMBL2312530. IC50: 20 nM for human PHD2 catalytic domain (181-426) Mn²⁺ expressed in E. coli, NMR readout. View Source
- [2] Corner, T. P., et al. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. RSC Medicinal Chemistry, 14(11), 2341-2355. Table 1, entry iii (BNS17,33 PHD2 IC50 = 0.30 µM). View Source
